6-[(4-Methoxyphenyl)methoxy]pyridazine-3-carboxylic acid
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Overview
Description
6-[(4-Methoxyphenyl)methoxy]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal chemistry applications . This compound features a pyridazine ring substituted with a methoxyphenyl group and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxyphenyl)methoxy]pyridazine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methoxyphenyl)methoxy]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
6-[(4-Methoxyphenyl)methoxy]pyridazine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(4-Methoxyphenyl)methoxy]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure with similar pharmacological properties.
Pyridazinone: A derivative with additional oxygen functionality, known for its diverse biological activities.
Pyrimidine: Another diazine with different nitrogen positioning, used in various medicinal applications.
Uniqueness
6-[(4-Methoxyphenyl)methoxy]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and carboxylic acid functionality make it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C13H12N2O4 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methoxy]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c1-18-10-4-2-9(3-5-10)8-19-12-7-6-11(13(16)17)14-15-12/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
HSOGMUQYAVYMJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NN=C(C=C2)C(=O)O |
Origin of Product |
United States |
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